molecular formula C9H8N2O2 B082752 1H-Benzimidazole-2-acetic acid CAS No. 13570-08-6

1H-Benzimidazole-2-acetic acid

Cat. No. B082752
CAS RN: 13570-08-6
M. Wt: 176.17 g/mol
InChI Key: GFTPLFVZKMIYAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-acetic acid and related compounds involves multiple steps, including the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis. This process yields compounds with distinct acidity constants and evidences the formation of intramolecular hydrogen bonds in aqueous solutions (Sánchez-Moreno et al., 2003). Another approach includes a one-pot reaction using bifunctional starting materials, leading to novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields (Ghandi et al., 2010).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-acetic acid derivatives has been elucidated through various methods, including single-crystal X-ray diffraction. These compounds often exhibit zwitterionic forms and form two-dimensional networks through hydrogen bonding (Krawczyk et al., 2005). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid have been synthesized, revealing isostructural 2D wave-like layer structures with distinct intra-layer hydrogen bonds (Xia et al., 2013).

Chemical Reactions and Properties

1H-Benzimidazole-2-acetic acid derivatives participate in various chemical reactions, including condensation, cyclocondensation, and reactions with primary amines and alkyl isocyanides under specific conditions. These reactions lead to a wide range of compounds with potential applications in different fields (Salahuddin et al., 2017).

Physical Properties Analysis

The physical properties of 1H-Benzimidazole-2-acetic acid derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. For instance, the crystallization of 1H-Benzimidazole-2-carboxylic acid as a monohydrate has been studied to understand its solubility and stability under various conditions (Krawczyk et al., 2005).

Scientific Research Applications

  • Antimicrobial and Anti-tubercular Activities : Derivatives of 1H-Benzimidazole-2-acetic acid have shown promising results in antimicrobial and anti-tubercular activities. For instance, compounds synthesized using this acid have displayed significant activity against tuberculosis and other microbial infections (Maste, Jeyarani, Kalekar, & Bhat, 2011).

  • Anticancer Potential : Certain derivatives, especially those involving 1,3,4-oxadiazole and naphthalene substituents, have shown potential in anticancer evaluations. These compounds have demonstrated moderate activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Antioxidant and Cytotoxic Activities : Benzimidazole derivatives such as 2-methyl-1H-benzimidazole have shown moderate antioxidant activity. Moreover, these compounds have exhibited prominent cytotoxic activities, highlighting their potential in therapeutic applications (Poddar, Saqueeb, & Rahman, 2016).

  • Anti-inflammatory Applications : Some derivatives have been studied for their anti-inflammatory properties. Molecular docking experiments and in vivo models, such as the carrageenan-induced rat paw edema model, have been used to demonstrate their effectiveness in reducing inflammation (Ganji & Agrawal, 2020).

  • Aldose Reductase Inhibition : Acetic acid derivatives of triazino-benzimidazole, a related compound, have been identified as novel aldose reductase inhibitors, showcasing potential in preventing complications like cataracts in diabetes (Da Settimo et al., 2001).

  • Synthesis of Novel Compounds : The bifunctional nature of 1H-Benzimidazole-2-acetic acid has been exploited in the synthesis of novel compounds like tetrahydropyrazino benzimidazole carboxamides, indicating its versatility in organic synthesis (Ghandi, Zarezadeh, & Taheri, 2010).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPLFVZKMIYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159498
Record name 1H-Benzimidazole-2-acetic acid (9CI)
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-acetic acid

CAS RN

13570-08-6
Record name 1H-Benzimidazole-2-acetic acid
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Record name 2-Benzimidazoleacetic acid
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Record name 13570-08-6
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Record name 1H-Benzimidazole-2-acetic acid (9CI)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kato, Y Ito, R Ijuin, H Aoyama, T Yokomatsu - Heterocycles, 2016 - jglobal.jst.go.jp
… 1H-Benzimidazole-2-acetic acid ethyl ester About 1H-Benzimidazole-2-acetic acid ethyl ester … Search "1H-Benzimidazole-2-acetic acid ethyl ester" …
Number of citations: 3 jglobal.jst.go.jp
CG Arya, M Chandrakanth, K Fabitha, NM Thomas… - Results in …, 2022 - Elsevier
… The intermediate, 50 was also prepared by the reaction of 1H-benzimidazole-2-acetic acid (49) with thionyl chloride (SOCl 2 ) in EtOH. Compound 50 on Knoevenagel condensation …
Number of citations: 1 www.sciencedirect.com

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